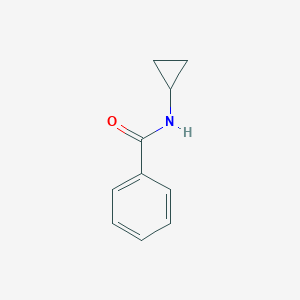
Acetanilide, 2,2,3',5'-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2,2,3',5'-tetrachloro- is a chemical compound that has been used in various scientific research applications. It is a derivative of acetanilide, which is a widely used organic compound in the pharmaceutical and chemical industries. Acetanilide, 2,2,3',5'-tetrachloro- has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mecanismo De Acción
Acetanilide, 2,2,3',5'-tetrachloro- has been shown to have a mechanism of action that involves the inhibition of enzymes involved in the synthesis of nucleic acids. It has been found to inhibit the activity of DNA polymerase, which is an enzyme involved in the replication of DNA. This inhibition leads to the suppression of DNA synthesis and cell division, making it an effective anticancer agent.
Efectos Bioquímicos Y Fisiológicos
Acetanilide, 2,2,3',5'-tetrachloro- has been found to have several biochemical and physiological effects. It has been shown to have antitumor and anticancer activity, as well as antimicrobial activity against various bacteria and fungi. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetanilide, 2,2,3',5'-tetrachloro- has several advantages and limitations for lab experiments. Its high solubility in organic solvents makes it easy to handle and use in various reactions. However, its toxicity and potential for carcinogenicity make it a hazardous material to work with, requiring proper safety precautions and handling.
Direcciones Futuras
Acetanilide, 2,2,3',5'-tetrachloro- has several potential future directions for research. It could be further studied for its anticancer and antimicrobial properties, as well as its potential for the treatment of pain and inflammation. Its mechanism of action could also be further elucidated, and its use as a catalyst in chemical reactions could be explored. Additionally, its potential for use in the synthesis of other organic compounds and as a stabilizer for polymers could be further investigated.
Conclusion
Acetanilide, 2,2,3',5'-tetrachloro- is a chemical compound that has been extensively studied for its scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored. Further research into its potential uses and properties could lead to new discoveries and applications in various fields of science and technology.
Métodos De Síntesis
Acetanilide, 2,2,3',5'-tetrachloro- can be synthesized by several methods, including the reaction of acetanilide with thionyl chloride and chlorinating agents such as chlorine or phosphorus pentachloride. The reaction typically proceeds in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Aplicaciones Científicas De Investigación
Acetanilide, 2,2,3',5'-tetrachloro- has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor for the synthesis of other organic compounds, and as a starting material for the preparation of pharmaceuticals. It has also been used as a catalyst in chemical reactions and as a stabilizer for polymers.
Propiedades
Número CAS |
17641-00-8 |
|---|---|
Nombre del producto |
Acetanilide, 2,2,3',5'-tetrachloro- |
Fórmula molecular |
C8H5Cl4NO |
Peso molecular |
272.9 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-4-1-5(10)3-6(2-4)13-8(14)7(11)12/h1-3,7H,(H,13,14) |
Clave InChI |
SSDPYDABCUKLMX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(Cl)Cl |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(Cl)Cl |
Otros números CAS |
17641-00-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



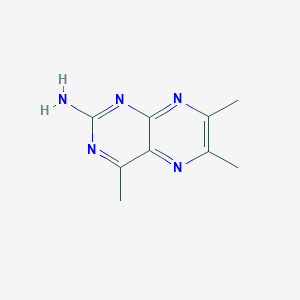
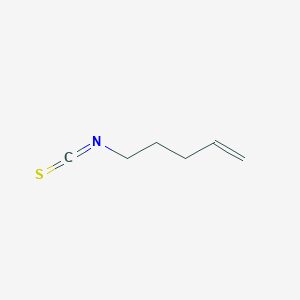
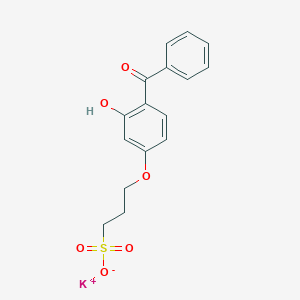
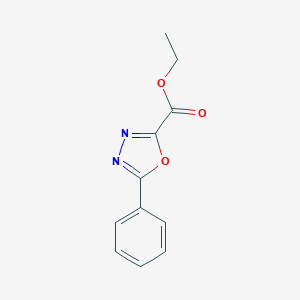
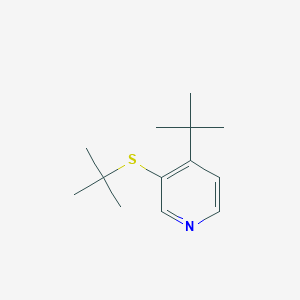



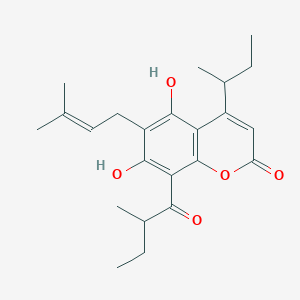

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
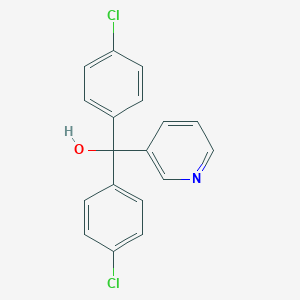
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
